L-Tyrosyl-L-valyl-L-valyl-L-valine is a synthetic peptide compound composed of four amino acids: L-tyrosine, L-valine, and another L-valine, followed by L-valine again. This compound falls under the classification of peptides, which are short chains of amino acids linked by peptide bonds. Peptides like L-Tyrosyl-L-valyl-L-valyl-L-valine are studied for their potential applications in pharmaceuticals, particularly as prodrugs that enhance bioavailability and therapeutic efficacy.
This compound is synthesized in laboratory settings, primarily through chemical methods that involve the sequential addition of amino acids. It belongs to the class of bioactive peptides, which are known for their roles in biological functions and therapeutic applications. The classification of this compound as a peptide indicates its relevance in biochemistry and pharmacology, particularly in drug design and delivery systems.
The synthesis of L-Tyrosyl-L-valyl-L-valyl-L-valine typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. This technique allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of peptide bonds while minimizing side reactions.
The molecular structure of L-Tyrosyl-L-valyl-L-valyl-L-valine can be represented as follows:
The structure features:
L-Tyrosyl-L-valyl-L-valyl-L-valine can undergo various chemical reactions typical of peptides, including:
Studies have shown that degradation pathways can be influenced by factors such as pH and temperature. For instance, at physiological pH, certain derivatives exhibit enhanced stability compared to others due to their structural characteristics .
The mechanism of action for L-Tyrosyl-L-valyl-L-valyl-L-valine primarily involves its role as a prodrug. Upon administration, it may be converted into its active form through enzymatic hydrolysis, enhancing its bioavailability and facilitating transport across biological membranes.
Research indicates that L-amino acid configurations generally provide superior permeability and quicker conversion rates compared to D-isomers . This property is crucial for therapeutic applications where rapid action is desired.
Relevant analyses often utilize techniques like mass spectrometry and NMR spectroscopy to confirm structural integrity and purity .
L-Tyrosyl-L-valyl-L-valyl-L-valine has potential applications in several scientific fields:
L-Tyrosyl-L-valyl-L-valyl-L-valine (Tyr-Val-Val-Val or YVVV) represents a tetrapeptide sequence characterized by an N-terminal tyrosine residue followed by three consecutive valine residues. This configuration adheres to standard peptide nomenclature where the N-terminal amino acid (tyrosine) is listed first, followed by subsequent residues in C-terminal direction. The peptide's systematic IUPAC name is (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid, reflecting its chiral centers (all L-configuration) and functional groups (carboxyl, amino, and phenolic hydroxyl) [4] [8].
Structurally, YVVV exhibits sequence-specific properties:
Table 1: Structural Comparison of YVVV with Related Valine-Containing Peptides
Peptide Sequence | Molecular Formula | Molecular Weight (g/mol) | Hydrophobic Residues | Aromatic Residues |
---|---|---|---|---|
Tyr-Val-Val-Val (YVVV) | C₂₅H₄₀N₄O₆ | 506.6 | 3 (Val×3) | 1 (Tyr) |
Val-Tyr-Val (VYV) | C₁₉H₂₉N₃O₅ | 379.5 | 2 (Val×2) | 1 (Tyr) |
Leu-Ile-Val-Tyr-Pro-Trp | C₄₂H₅₉N₇O₈ | 790.0 | 4 (Leu,Ile,Val,Trp) | 2 (Tyr,Trp) |
Compared to the tripeptide Val-Tyr-Val (VYV, CAS 17355-22-5), YVVV exhibits increased molecular complexity and altered residue topology due to its extended valine repeat. The tyrosine's position at the N-terminus (rather than centrally in VYV) may influence its conformational stability and bioactive accessibility [4] [8].
Valine, as a branched-chain amino acid (BCAA), plays critical roles in protein synthesis, energy metabolism, and metabolic signaling. Oligopeptides with consecutive valine residues, such as YVVV, leverage these properties within structured sequences:
Metabolic implications: High free valine concentrations correlate with insulin resistance and impaired glucose metabolism in clinical studies. Serum L-valine levels ≥35.25μg/mL associated with a 2.25-fold increased diabetes risk (OR 2.25, 95% CI 1.11–4.57) and elevated oxidative stress markers (malondialdehyde, MDA) in humans [3] [5]. Valine’s catabolism occurs primarily in muscle tissue, generating metabolic intermediates like succinyl-CoA that enter the tricarboxylic acid (TCA) cycle. This links valine-rich peptides to cellular energy homeostasis [2] [5].
Tyrosine functionality: The N-terminal tyrosine residue introduces redox activity through its phenolic hydroxyl group, enabling participation in radical quenching, electron transfer, and post-translational modifications (e.g., phosphorylation). Tyrosine also serves as a precursor for bioactive molecules including dopamine, thyroxine, and melanin, suggesting YVVV could undergo proteolytic processing to liberate tyrosine [10].
Structural roles: The valine triplet creates an exceptionally hydrophobic domain that may facilitate:
Table 2: Biological Properties of Key Residues in YVVV
Amino Acid | Structural Class | Key Biological Roles | Metabolic Pathways |
---|---|---|---|
Valine | Branched-chain aliphatic | Muscle protein synthesis, Gluconeogenesis, mTOR signaling | BCAA catabolism → TCA cycle intermediates |
Tyrosine | Aromatic polar | Neurotransmitter precursor, Antioxidant activity, Phosphorylation site | Dopamine/epinephrine synthesis, Melanin production |
Despite insights from related peptides, YVVV remains scientifically underexplored. Key research gaps include:
Synthetic challenges: Efficient synthesis requires overcoming steric hindrance during valine-valine coupling. Standard solid-phase peptide synthesis (SPPS) protocols may yield <70% purity due to deletion sequences and epimerization. Novel approaches like microwave-assisted SPPS or liquid-phase fragment condensation could optimize efficiency [7].
Functional characterization: No empirical data exist on YVVV’s:
Cellular uptake kineticsHigh-throughput screening against amino acid transporters (e.g., LAT1, SLC7A5) is warranted given valine’s transport role [3] [5].
Metabolic fate hypotheses: Based on BCAA catabolism, YVVV may:
Table 3: Proposed Research Framework for YVVV Characterization
Research Domain | Key Questions | Recommended Methods |
---|---|---|
Chemical Synthesis | How to optimize valine-valine coupling efficiency? | Microwave-SPPS, Fmoc-Dmb-Val-OH protecting group |
Structural Biology | Does YVVV form stable hydrophobic core structures? | X-ray crystallography, Molecular dynamics simulations |
Metabolic Impact | Does intact YVVV influence BCAA catabolic flux? | ¹³C-tracing + LC-MS metabolomics, Seahorse mitochondrial assays |
Signaling Function | Can YVVV modulate mTORC1 independently of free valine? | HEK293 mTOR-reporter assays, siRNA knockdown of Sestrin2 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7